1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one
Description
1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes a pyrrolidine ring, a hydroxy group, and various substituted benzoyl groups
Properties
Molecular Formula |
C26H32N2O4 |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
(4E)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-[3-methyl-4-(2-methylpropoxy)phenyl]methylidene]-5-phenylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C26H32N2O4/c1-17(2)16-32-21-12-11-20(15-18(21)3)24(29)22-23(19-9-7-6-8-10-19)28(14-13-27(4)5)26(31)25(22)30/h6-12,15,17,23,29H,13-14,16H2,1-5H3/b24-22+ |
InChI Key |
VZHKCYYMHGZVMQ-ZNTNEXAZSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CCN(C)C)C3=CC=CC=C3)/O)OCC(C)C |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC=CC=C3)O)OCC(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, including the formation of the pyrrolidine ring and the introduction of various substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one include:
1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxyphenyl)-4-(4-isobutoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one: Differing in the substitution pattern on the benzoyl group.
2-{4-[(2R)-1-[2-(dimethylamino)ethyl]-4-hydroxy-3-(4-isobutoxy-2-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]phenoxy}acetamide: Featuring an additional acetamide group.
These compounds share structural similarities but differ in their specific substituents, leading to variations in their chemical and biological properties.
Biological Activity
1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a pyrrolidine core and various functional groups, suggests diverse biological activities that warrant detailed investigation.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 481.5 g/mol. The IUPAC name is (4E)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-[3-methyl-4-(2-methylpropoxy)phenyl]methylidene]-5-(4-nitrophenyl)pyrrolidine-2,3-dione. Its structure includes a dimethylamino group, which enhances its interaction with biological targets.
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Properties : Preliminary studies have shown that the compound may inhibit cancer cell proliferation. A notable study screened a library of compounds on multicellular spheroids, identifying this compound as a potential anticancer agent due to its ability to induce apoptosis in cancer cells .
- Antimicrobial Activity : The compound has been evaluated for antimicrobial properties against various pathogens. It demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi, suggesting its potential as an antimicrobial agent .
- Enzyme Modulation : The presence of the dimethylaminoethyl group facilitates interactions with enzymes or receptors, potentially modulating their activities through various biochemical pathways. This interaction profile indicates its utility in pharmacological research.
The mechanism of action involves binding to specific molecular targets, which may include enzymes and receptors involved in cellular signaling pathways. The modulation of these targets can lead to downstream effects such as altered gene expression and cell cycle regulation.
Case Studies
Several case studies have explored the biological activity of this compound:
- Anticancer Screening : In a study published in 2019, researchers screened a drug library for anticancer properties using multicellular spheroids. This compound was identified as having significant effects on cell viability and apoptosis induction in cancer cells .
- Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of structurally similar compounds, revealing that this compound exhibited potent activity against common bacterial strains and fungi, outperforming several conventional antibiotics .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
